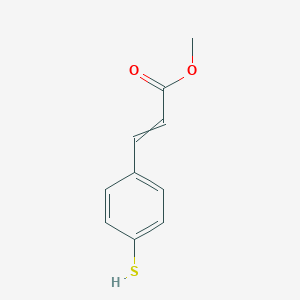

Methyl 3-(4-sulfanylphenyl)prop-2-enoate

Descripción

Methyl 3-(4-sulfanylphenyl)prop-2-enoate is a cinnamate derivative featuring a sulfanyl (-SH) group at the para position of the phenyl ring and a methyl ester at the α,β-unsaturated carboxylic acid moiety. While direct references to this compound are absent in the provided evidence, its structural analogs—substituted cinnamate esters—are extensively documented. These analogs vary in substituents (e.g., halogens, hydroxy, methoxy, nitro) on the phenyl ring, which significantly influence their physicochemical properties, reactivity, and applications in pharmaceuticals, agrochemicals, and materials science .

Propiedades

IUPAC Name |

methyl 3-(4-sulfanylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-12-10(11)7-4-8-2-5-9(13)6-3-8/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHBLFORUKMDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407255 | |

| Record name | Methyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90843-37-1 | |

| Record name | Methyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Thiol Protection-Deprotection

To mitigate oxidation, the thiol group is often protected as a disulfide or acetyl derivative during synthesis. For example, using S-acetyl protection :

-

Protection : 4-Mercaptobenzaldehyde is treated with acetic anhydride to form 4-acetylthiobenzaldehyde (95% yield).

-

HWE Reaction : The protected aldehyde undergoes HWE to yield methyl 3-(4-acetylthiophenyl)prop-2-enoate.

-

Deprotection : Treatment with NH₃/MeOH removes the acetyl group, yielding the target compound (80% overall).

Advantages : Prevents disulfide formation during synthesis.

Análisis De Reacciones Químicas

Hydrogenation of the α,β-Unsaturated Ester

Reaction Conditions and Outcomes

| Catalyst | Solvent | H₂ Pressure | Temperature | Yield (%) | Major Product(s) | By-Products |

|---|---|---|---|---|---|---|

| 10% Pd/C | Ethanol | 1 atm | RT | 45 | Saturated ester | Ethyl ester derivatives (via C–S cleavage) |

Key Findings

- Hydrogenation proceeds selectively at the double bond under mild conditions, yielding the saturated propanoate ester .

- Sulfur adsorption on Pd/C leads to partial catalyst deactivation, limiting conversion efficiency .

- Competitive hydrogenolysis of the C–S bond generates ethyl ester by-products (e.g., ethyl 2-methyl-3-phenylpropanoate) .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield (%) | Product |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 15 min | 85 | 3-(4-Sulfanylphenyl)prop-2-enoic acid |

| BBr₃ | CH₂Cl₂ | -78°C | 2 h | 60 | Acid (with demethylation side products) |

Notes

- Demethylation using BBr₃ often produces mixtures due to competing hydrolysis .

- Basic hydrolysis (e.g., NaOH) is less effective due to thiol oxidation under alkaline conditions .

Oxidation of the Sulfanyl Group

The -SH group is susceptible to oxidation, forming disulfides or sulfonic acids.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | RT, 1 h | Disulfide (dimer) | 90 |

| KMnO₄ (acidic) | 60°C, 2 h | 4-Sulfonatophenyl derivative | 75 |

Implications

- Disulfide formation is reversible, enabling dynamic covalent chemistry applications .

- Sulfonic acid derivatives exhibit enhanced water solubility and altered electronic properties .

Cyclization Reactions

While cyclization is common in ortho-sulfanyl analogs (forming benzothiopyranones), the para-substituted derivative shows limited intramolecular reactivity. Forced conditions (e.g., high dilution, Lewis acids) may promote intermolecular dimerization via thiol-ene click chemistry .

Nucleophilic Substitution at Sulfur

The thiol group participates in alkylation or arylation reactions.

Example Reaction

| Reagent | Base | Product | Yield (%) |

|---|---|---|---|

| CH₃I | K₂CO₃ | Methylthioether derivative | 88 |

| PhCH₂Br | Et₃N | Benzylthioether derivative | 82 |

Applications

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential as Enzyme Inhibitors:

Methyl 3-(4-sulfanylphenyl)prop-2-enoate has been identified as a promising candidate for the development of enzyme inhibitors. The sulfanyl group in its structure allows for interactions with biological targets, potentially leading to the design of new drugs aimed at various diseases. For instance, studies have shown that derivatives of this compound can inhibit platelet aggregation, suggesting its utility in cardiovascular therapies .

Case Study: Antileukotrienic Agents

Recent research has focused on synthesizing compounds related to this compound as potential antileukotrienic agents. These compounds were evaluated for their ability to inhibit arachidonic acid-induced platelet aggregation, demonstrating significant activity compared to traditional inhibitors . This highlights the compound's potential in treating inflammatory conditions.

Organic Synthesis

Versatile Intermediate:

In organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable in synthesizing other functionalized compounds.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Halides, amines | Substituted phenylprop-2-enoates |

Materials Science

Polymer Production:

The compound's ability to participate in polymerization reactions makes it useful in materials science. It can be utilized in producing polymers and resins with specific properties such as enhanced durability and chemical resistance. This application is particularly relevant for developing advanced materials used in coatings and adhesives.

Mecanismo De Acción

Los inhibidores de BCL6 funcionan dirigiéndose a la proteína BCL6 e interrumpiendo su interacción con los complejos correpresores. Esta inhibición conduce a la desrepresión de genes que normalmente están reprimidos por BCL6, lo que resulta en la reactivación de las vías involucradas en la regulación del ciclo celular, la apoptosis y la respuesta inmune . Los objetivos moleculares de los inhibidores de BCL6 incluyen la propia proteína BCL6 y sus correpresores asociados, como NCOR, SMRT y BCOR .

Comparación Con Compuestos Similares

Structural and Electronic Differences

The substituent on the phenyl ring dictates electronic and steric effects, altering reactivity and intermolecular interactions. Key analogs include:

Notes:

- Its acidity (pKa ~10) may influence solubility in basic conditions.

Physicochemical Properties

- Hydrogen Bonding : Compounds with -OH (e.g., Methyl 4-hydroxycinnamate) exhibit strong hydrogen bonding, affecting crystal packing and solubility .

- Melting Points: Electron-withdrawing groups (e.g., -NO₂) increase melting points due to denser packing, while bulky substituents (e.g., -OCH₃) reduce crystallinity .

- LogP Values : Hydrophobic substituents (e.g., -Cl, -CN) increase LogP, enhancing membrane permeability. Methyl ferulate (LogP 1.59) balances lipophilicity for cellular uptake .

Actividad Biológica

Methyl 3-(4-sulfanylphenyl)prop-2-enoate, also known as methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate, is an organic compound characterized by its unique sulfanyl group attached to a phenyl ring and a prop-2-enoate moiety. Its molecular formula is C₁₀H₁₀O₂S, with a molecular weight of 194.25 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug design aimed at various therapeutic targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the presence of the sulfanyl group, which enables it to interact with various biological targets. Research indicates that this compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity and potentially disrupting critical biological pathways. Such interactions are crucial for understanding its therapeutic effects and guiding drug design strategies.

The mechanism of action involves the compound's ability to act as a nucleophile , allowing it to engage in Michael addition reactions with electrophilic centers in proteins. This reactivity can lead to the development of enzyme inhibitors that may have applications in treating diseases linked to dysregulated enzyme activity. The sulfanyl group enhances the compound's reactivity compared to similar compounds lacking this functional group.

Synthesis and Testing

Research has focused on synthesizing this compound using various methods, including catalytic hydrogenation and specific heterogeneous copper catalysts . In vitro studies have demonstrated its cytotoxicity and antiplatelet activity, indicating potential therapeutic applications. For instance, a study indicated that certain derivatives exhibited significant inhibition of thrombin-induced platelet aggregation, with IC50 values outperforming conventional antiplatelet agents like heparin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(4-chlorophenyl)prop-2-enoate | C₁₀H₉ClO₂ | Contains a chlorine substituent |

| Ethyl 3-(4-methylphenyl)prop-2-enoate | C₁₁H₁₂O₂ | Features an ethyl group |

| Methyl 3-(4-nitrophenyl)prop-2-enoate | C₁₀H₉N₂O₂ | Contains a nitro group |

| This compound | C₁₀H₁₀O₂S | Contains a sulfanyl group |

This table highlights how this compound is distinguished by its sulfanyl group, which enhances its reactivity and potential interactions within biological systems compared to other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-(4-sulfanylphenyl)prop-2-enoate with high purity?

- Methodological Answer : A multi-step approach involving Knoevenagel condensation is commonly employed for α,β-unsaturated esters. For example, similar compounds like methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate were synthesized using sulfonamide intermediates and characterized via FT-IR and NMR . Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the sulfanyl (-SH) group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from byproducts like unreacted thiophenol derivatives .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of ester carbonyl (C=O stretch ~1700 cm⁻¹), conjugated C=C (~1600 cm⁻¹), and sulfanyl (-SH) groups (~2550 cm⁻¹).

- NMR : -NMR should show resonance for the methyl ester (δ ~3.8 ppm), α,β-unsaturated protons (δ ~6.5–7.5 ppm as doublets with coupling constants ~15–16 Hz), and aromatic protons (δ ~7.2–7.6 ppm). -NMR should confirm the ester carbonyl (~165–170 ppm) and conjugated alkene carbons .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., methanol/chloroform) and refine using SHELXL .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The sulfanyl group (-SH) is prone to oxidation and may release toxic fumes. Use gloves, protective eyewear, and a fume hood. Store under nitrogen at –20°C to prevent dimerization via disulfide bond formation. Quench waste with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity. Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets, such as penicillin-binding proteins, by analyzing binding affinities and hydrogen-bonding patterns .

Q. What strategies resolve contradictions between experimental and computational crystallographic data?

- Methodological Answer : If discrepancies arise in bond lengths or angles:

- Re-examine data collection parameters (e.g., temperature, radiation source) and refine using SHELXL with TWIN/BASF commands for twinned crystals .

- Validate hydrogen-bonding networks with graph-set analysis (e.g., Etter’s rules) and compare with literature patterns for similar thiophenyl esters .

- Cross-validate with spectroscopic data (e.g., - NOESY for spatial proximity) .

Q. How to assess the biological activity of this compound in inflammatory models?

- Methodological Answer :

- In vitro : Treat monocyte/macrophage-like cells (e.g., THP-1) with the compound (10–100 µM) and measure cytokine inhibition (e.g., IL-6 via ELISA). Use NF-κB luciferase reporters to confirm pathway modulation .

- In silico : Perform molecular dynamics simulations (GROMACS) to study stability in lipid bilayers, predicting cell permeability .

Q. What analytical techniques identify degradation products of this compound under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.